Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl
Description
Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl is a bicyclic piperidine derivative where a methyl ester group is attached to the 4-position of the bipiperidine scaffold. The compound exists as a dihydrochloride (2HCl) salt, enhancing its solubility in aqueous media for pharmaceutical or synthetic applications.
Its synthesis typically involves coupling reactions with piperidine intermediates and subsequent salt formation, as exemplified by analogous ethyl ester derivatives synthesized via HCl treatment .
Properties
IUPAC Name |
methyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11;;/h10-11,13H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWTVWSFEZPLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl typically involves the reaction of 1,4’-bipiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted bipiperidine compounds.
Scientific Research Applications
Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl, key structural and functional analogs are compared below:
Table 1: Structural and Functional Comparison of Bipiperidine Derivatives
Key Observations :
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (e.g., this compound) are typically prodrug forms or intermediates, whereas carboxylic acid derivatives (e.g., 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid) may exhibit direct biological activity or serve as synthetic precursors .
- Ethyl esters demonstrate similar synthetic pathways but differ in lipophilicity and metabolic stability compared to methyl esters .
Pharmacological Diversity: Bipiperidine scaffolds are versatile. For example, Irinotecan incorporates the bipiperidine moiety into a topoisomerase inhibitor, while Ancriviroc modifies the scaffold with halogenated aryl groups for CCR5 antagonism . Pipamperone highlights the importance of substituent positioning: its 4'-carboxamide group is critical for antipsychotic activity via dopamine receptor interaction .
Salt Forms and Solubility: Dihydrochloride salts (e.g., this compound) enhance aqueous solubility, crucial for in vitro assays. Monohydrochloride salts (e.g., Irinotecan) are common in marketed drugs for balanced solubility and stability .
Commercial Availability: Unlike Irinotecan or Ancriviroc, this compound is discontinued, limiting its current use despite its structural relevance .
Biological Activity
Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.
- Chemical Formula : C₁₂H₂₄Cl₂N₂O₂
- Molecular Weight : 299.23 g/mol
- CAS Number : 2514948-19-5
Synthesis
The synthesis of this compound typically involves the reaction of 1,4'-bipiperidine with methyl chloroformate. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems.
Enzymatic Interactions
Research indicates that this compound may interact with specific enzymes involved in drug metabolism and detoxification processes. For instance, liver carboxylesterase 1 (CES1) and cocaine esterase (CES2) are known to hydrolyze compounds similar to this compound, suggesting its potential role in modulating drug effects and metabolic pathways .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to this compound. For example, derivatives of bipiperidine have shown promising results against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, indicating its potential as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties. Research focusing on its effects on neuronal cells suggests that it could enhance synaptic formation and repair mechanisms. This activity could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. How can researchers synthesize Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl with high purity, and what critical parameters influence yield?
Methodological Answer:
- Synthesis Protocol :
- Intermediate Formation : Start with a bipiperidine backbone, as described for analogous compounds (e.g., ethyl 1,4'-bipiperidine-3-carboxylate 2HCl), using alkylation or condensation reactions under inert conditions .
- Esterification : Introduce the methyl carboxylate group via nucleophilic substitution or ester exchange, optimizing reaction time (typically 6-12 hours) and temperature (60-80°C) to minimize side products .
- Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol, ensuring stoichiometric equivalence (2:1 HCl ratio) for dihydrochloride salt formation .
- Critical Parameters :
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How should researchers design experiments to evaluate CCR5 receptor antagonism for this compound in HIV entry inhibition studies?
Methodological Answer:
- In Vitro Assays :
- Binding Affinity : Use competitive radioligand binding assays with -labeled CCL5 (RANTES) on CCR5-expressing cell lines (e.g., HEK-293T), calculating IC values .
- Functional Inhibition : Measure calcium flux or GTPγS incorporation in response to CCR5 agonists (e.g., MIP-1β) to assess antagonist potency .
- Data Interpretation :
- Compare results to known CCR5 antagonists (e.g., Ancriviroc) to validate mechanism. Discrepancies in IC may arise from differences in cell membrane cholesterol content or receptor glycosylation .
Q. How can researchers resolve contradictions in stability data under varying pH conditions during formulation studies?
Methodological Answer:
Q. What strategies identify and quantify related impurities or degradation products in this compound?
Methodological Answer:
- Impurity Profiling :
- Quantitative Methods :
- Develop a gradient HPLC method with a calibration curve for known impurities (e.g., ethyl ester analogs), ensuring LOD ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
